1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with isopropyl, vinyl, and carboxylic acid methyl ester groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized through various organic transformations to introduce the isopropyl, vinyl, and carboxylic acid methyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to form carbon-carbon bonds efficiently . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of epoxides or diols from the vinyl group.
Reduction: Formation of alcohols from the ester group.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The vinyl and isopropyl groups may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
1H-Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness: 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of isopropyl, vinyl, and carboxylic acid methyl ester groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 6-ethenyl-1-propan-2-ylindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-8-13(15(17)18-4)12-6-7-16(10(2)3)14(12)9-11/h5-10H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNPQURXCODGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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